3,5-Dichlorobiphenyl-2',3',4',5',6'-d5
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Overview
Description
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 3,5-dichlorobiphenyl, where the hydrogen atoms on the biphenyl ring are replaced with deuterium. The molecular formula of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is C12H3D5Cl2, and it has a molecular weight of 228.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 3,5-dichlorobiphenyl. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas (D2) or deuterated solvents .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 often involves large-scale deuteration processes. These processes may use deuterium oxide (D2O) or deuterated reagents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated biphenyl quinones, while reduction may yield deuterated biphenyls .
Scientific Research Applications
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of chlorinated biphenyls in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated biphenyls in the body.
Industry: Applied in environmental studies to monitor the presence and degradation of chlorinated biphenyls in various matrices
Mechanism of Action
The mechanism of action of 3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with biological molecules and pathways. As a deuterium-labeled compound, it can be used to trace the metabolic fate of chlorinated biphenyls in organisms. The deuterium atoms provide a distinct signal in mass spectrometry, allowing researchers to track the compound’s distribution and transformation .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 2,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5
Uniqueness
3,5-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its specific deuterium labeling, which allows for precise tracking in scientific studies. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and other analytical techniques, making it a valuable tool for researchers .
Properties
Molecular Formula |
C12H8Cl2 |
---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(3,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |
InChI Key |
QHZSDTDMQZPUKC-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=CC(=C2)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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